Cas no 208719-70-4 (2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)-)

2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)- structure
208719-70-4 structure
Nome do Produto:2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)-
N.o CAS:208719-70-4
MF:C32H34N4O3
MW:522.637367725372
CID:288218

2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)-
    • 2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl
    • 2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10b
    • 2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propenyl)-3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)- (9CI)
    • Okaramine G
    • Inchi: 1S/C32H34N4O3/c1-7-30(3,4)26-20(19-13-9-11-15-22(19)33-26)17-23-28(38)35-25(27(37)34-23)18-32(39)21-14-10-12-16-24(21)36(29(32)35)31(5,6)8-2/h7-17,25,29,33,39H,1-2,18H2,3-6H3,(H,34,37)/b23-17-
    • Chave InChI: KHWPPFCYPOTQML-QJOMJCCJSA-N
    • SMILES: CC(N1C2C(=CC=CC=2)C2(C1N1C(=O)/C(=C/C3C4C(=CC=CC=4)NC=3C(C=C)(C)C)/NC(=O)C1C2)O)(C=C)C

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 39
  • XLogP3: 4.179
Fornecedores recomendados
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海贤鼎生物科技有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.